molecular formula C12H22N2O2 B6272738 tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers CAS No. 1784049-94-0

tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers

Cat. No.: B6272738
CAS No.: 1784049-94-0
M. Wt: 226.32 g/mol
InChI Key: VEEZFCAEVMLWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic pyrrolo-pyrrole derivative featuring a tert-butyl carboxylate group and a methyl substituent at the 1-position. Its octahydro structure implies full saturation of the fused pyrrolidine rings, and the diastereomeric mixture arises from stereochemical variations at multiple chiral centers. Such compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The tert-butyl group enhances solubility and stability during synthetic workflows, while the methyl substituent modulates steric and electronic properties .

Properties

CAS No.

1784049-94-0

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 4-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-8-10-6-13-5-9(10)7-14(8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

VEEZFCAEVMLWEO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CNCC2CN1C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation with Palladium-Based Catalysts

Palladium catalysts, including Pd(OH)₂ and Pd/C , are widely used for hydrogenation steps to reduce imine intermediates and install stereocenters. For example, hydrogenation of N-(S)-1-phenylethyl-2-methyl-4-piperidinone with Pd(OH)₂/C under 50 psi H₂ in tetrahydrofuran (THF) achieves quantitative yield of the tert-butyl-protected piperidinone precursor. This step is critical for subsequent cyclization into the pyrrolopyrrole system.

Table 1: Hydrogenation Conditions and Yields

CatalystPressure (psi)SolventYield (%)Diastereomer RatioSource
Pd(OH)₂/C50THF1001:1
10% Pd/C43.5THF39Not reported

The choice of catalyst significantly impacts both yield and diastereoselectivity. Pd(OH)₂/C under high-pressure hydrogenation minimizes side reactions, whereas Pd/C at lower pressures (3 bar) yields partial conversion.

Reductive Amination for Bicyclic Formation

Reductive amination using sodium triacetoxyborohydride (STAB) is a key step for constructing the pyrrolopyrrole core. In one protocol, N-(3-aminophenyl)-2-chloro-4-fluorobenzamide reacts with tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate in THF at 45°C, achieving a 46% yield after purification. The reaction proceeds via imine formation followed by borohydride reduction, generating a mixture of diastereomers due to the axial chirality of the piperidine ring.

Equation 1: Reductive Amination Mechanism

Imine Intermediate+STABAmine Product+Byproducts[2]\text{Imine Intermediate} + \text{STAB} \rightarrow \text{Amine Product} + \text{Byproducts} \quad

Boc Protection and Deprotection Dynamics

The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A one-pot synthesis from 2-methyl-4-piperidinone hydrochloride involves Boc protection in methylene dichloride with aqueous sodium bicarbonate, yielding the Boc-protected intermediate in 95% efficiency. Subsequent hydrogenolysis removes the Boc group selectively, enabling further functionalization.

Detailed Methodologies and Experimental Data

Method A: Hydrogenative Cyclization

Step 1: Boc Protection

  • Dissolve 2-methyl-4-piperidinone hydrochloride (200 g) in water and methylene dichloride.

  • Add Boc₂O (280 g) and stir overnight at 20°C.

  • Purify via silica gel chromatography (cyclohexane/ethyl acetate) to obtain tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (95% yield).

Step 2: Hydrogenation

  • Suspend the Boc-protected intermediate in THF with Pd/C (10%).

  • Hydrogenate at 50°C under 3 bar H₂ for 16 hours.

  • Isolate the product via filtration and solvent evaporation (39% yield).

Method B: Stereoselective Allylation

Grignard Addition for Sidechain Installation

  • Treat tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate with allylmagnesium bromide in diethyl ether at 0°C.

  • Quench with NH₄Cl and purify via flash chromatography (20–30% ethyl acetate/hexane) to yield the allylated product (55% yield).

Table 2: Comparative Yields of Key Steps

MethodStepConditionsYield (%)
ABoc Protection20°C, 16 h95
AHydrogenation50°C, 3 bar H₂39
BAllylation0°C, 2 h55

Diastereomer Control and Optimization

Impact of Solvent Polarity

Polar solvents like THF and DMF enhance the solubility of intermediates, improving reaction homogeneity and diastereoselectivity. For instance, reductive amination in THF at 45°C yields a 1:1 diastereomer ratio, whereas nonpolar solvents like hexane result in incomplete conversion.

Temperature-Dependent Stereoselectivity

Lower temperatures (e.g., 0°C during Grignard addition) favor kinetic control, producing a higher proportion of one diastereomer. In contrast, room-temperature hydrogenation leads to thermodynamic mixtures.

Challenges and Mitigation Strategies

Byproduct Formation During Hydrogenation

Excessive hydrogen pressure (>50 psi) can over-reduce the pyrrolopyrrole core, generating decahydro derivatives. Optimizing pressure to 15–50 psi minimizes this issue.

Purification of Diastereomeric Mixtures

Silica gel chromatography with ethyl acetate/hexane gradients (20–75%) effectively resolves diastereomers, albeit with moderate recovery rates (30–60%) .

Chemical Reactions Analysis

Stereochemical Considerations

The mixture of diastereomers arises from stereochemical outcomes during synthesis. For example:

  • Cyclization Steps : Reactions forming the bicyclic core may lead to stereocenters at positions 3a and 6a, influenced by reaction conditions (e.g., temperature, solvent, catalysts) .

  • Diastereomer Formation : In cycloaddition reactions (e.g., Diels-Alder), endo-selectivity may dominate, as observed in similar pyrrole derivatives, leading to specific diastereomeric ratios .

Key Reactions

  • Deprotection of the tert-Butyl Group :

    • Acidic Hydrolysis : The tert-butyl ester undergoes cleavage under acidic conditions (e.g., TFA in DCM) to yield the free carboxylic acid .

    • Mechanism : Protonation of the ester oxygen, followed by cleavage of the tert-butyl group via an elimination reaction .

  • Nucleophilic/Electrophilic Substitution :

    • The carboxylate group may participate in nucleophilic acyl substitution (e.g., with amines or alcohols), depending on reaction conditions.

    • The pyrrole nitrogen may act as a nucleophile in alkylation or acylation reactions.

  • Cycloaddition Reactions :

    • Diels-Alder Reactions : The bicyclic structure may act as a diene or dienophile in [4+2] cycloadditions, yielding fused ring systems. For example, reaction with dienophiles like maleic anhydride or PTAD under thermal or catalytic conditions .

    • Ene Reactions : Potential ene-type cycloadditions with nitrosobenzene or aldehydes, as observed in similar indole derivatives .

Typical Reaction Parameters

Reaction TypeConditionsYield RangeKey Observations
tert-Butyl Deprotection TFA/DCM, 0°C–rt70–90%Clean cleavage without rearrangement
Diels-Alder Cycloaddition Refluxing DCM, 40–48°C74–88%Endo-selectivity observed
Ene Reaction 0°C–rt, with Me₂AlCl catalyst68–72%Diastereomer formation at exocyclic OH

Analytical and Purification Methods

  • TLC/HPLC : Used to monitor reaction progress and purity, particularly for diastereomeric mixtures .

  • X-ray Crystallography : Employed to confirm stereochemical outcomes in cycloadducts .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is C11H20N2O2C_{11}H_{20}N_{2}O_{2}. Its structure features a pyrrolo[3,4-c]pyrrole core, which is known for its stability and ability to participate in various chemical reactions. The compound exists as a mixture of diastereomers, which can exhibit different biological activities and properties.

Medicinal Chemistry

Histamine H4 Receptor Ligands
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole, including tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, act as ligands for the histamine H4 receptor. This receptor is implicated in various inflammatory conditions such as asthma and allergic rhinitis. Compounds targeting this receptor can potentially lead to new treatments for these diseases by modulating immune responses and inflammation .

Autotaxin Inhibition
Another significant application of this compound is as an autotaxin inhibitor. Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in several pathological processes including cancer progression and fibrosis. Inhibitors derived from the octahydropyrrolo[3,4-c]pyrrole scaffold may provide therapeutic avenues for treating cancer and fibrotic diseases .

Material Science

Polymer Chemistry
The unique structural features of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate allow it to be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials.

Case Study 1: Therapeutic Development for Asthma

In a study exploring the effects of histamine H4 receptor ligands on asthma models, compounds derived from octahydropyrrolo[3,4-c]pyrrole demonstrated a significant reduction in eosinophilic inflammation and airway hyperresponsiveness. This suggests potential use in developing new asthma therapies that target the H4 receptor .

Case Study 2: Cancer Treatment via Autotaxin Inhibition

Research published on autotaxin inhibitors highlighted the efficacy of pyrrolo derivatives in reducing tumor growth in preclinical models. The study showed that these compounds could significantly inhibit LPA signaling pathways, thus presenting a promising strategy for cancer therapy .

Mechanism of Action

The mechanism by which tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

tert-Butyl rel-Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • Structure : Lacks the 1-methyl group but shares the octahydropyrrolo[3,4-c]pyrrole core. The "rel" designation indicates relative stereochemistry.
  • Properties : Molecular weight 226.27 g/mol (C₁₁H₁₈N₂O₃), purity ≥95%. Discontinued availability suggests challenges in synthesis or stability .
  • Applications : Used as a building block for sp³-rich scaffolds in drug discovery.
tert-Butyl 5-Acetylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • Structure : Features an acetyl group at the 5-position and a hexahydro (partially unsaturated) pyrrolo-pyrrole core.
  • Synthesis : Prepared via acetylation of a precursor using acetyl chloride and triethylamine in CH₂Cl₂ .
  • Role : Intermediate for introducing ketone functionalities, enabling further derivatization (e.g., Grignard reactions).
tert-Butyl 1-Oxo-Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • Structure : Contains a ketone group at the 1-position instead of a methyl group.
  • Properties: Molecular weight 226.27 g/mol (identical to non-oxo analog), but the ketone increases polarity and reactivity (e.g., toward nucleophiles) .

Fused-Ring and Bicyclic Analogs

tert-Butyl cis-5-Oxo-Octahydrocyclopenta[c]pyrrole-2-carboxylate
  • Structure : Cyclopentane-fused pyrrolidine system with a ketone at the 5-position.
  • Applications : Used in constrained peptide mimetics due to its rigid bicyclic framework .
tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate
  • Structure : Azabicyclo[4.1.0]heptane core with a tert-butyl carboxylate.
  • Significance : The bicyclo[4.1.0] system introduces ring strain, enhancing reactivity in ring-opening reactions for heterocycle diversification .

Functionalized Derivatives

Benzo-triazole-Substituted Analogs
  • Example : (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate.
  • Synthesis: Coupling via HATU/N-methylmorpholine, yielding 83% product.
  • Characterization : MS: 358.5 [M+H]⁺; ¹H NMR confirms acylated amine and tert-butyl signals .
Hemioxalate Salt Derivatives
  • Example : tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate.
  • Properties : Molecular weight 302.33 g/mol (C₁₃H₂₂N₂O₆). The oxalate counterion improves crystallinity for X-ray analysis .

Stereochemical and Diastereomeric Considerations

  • Diastereomeric Mixtures : The target compound’s diastereomerism complicates purification but broadens conformational sampling in drug-receptor interactions. In contrast, single-diastereomer analogs (e.g., cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole) offer precise stereochemical control .
  • Impact on Bioactivity: Diastereomers may exhibit divergent pharmacokinetic profiles. For instance, aminomethyl-pyrrolidine analogs (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) show varied binding affinities to GPCRs depending on stereochemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
tert-Butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (diastereomers) C₁₁H₂₀N₂O₃ 228.29 Not provided Methyl substituent, diastereomeric mixture
tert-Butyl rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate C₁₁H₁₈N₂O₃ 226.27 1330763-64-8 No methyl group, rel-stereochemistry
tert-Butyl 5-acetylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylate C₁₂H₂₀N₂O₃ 240.30 Not provided Acetyl group, hexahydro core
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate C₁₀H₁₆N₂O₂ 196.25 146231-54-1 Azabicyclo[4.1.0] scaffold
tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate C₁₃H₂₂N₂O₆ 302.33 1630907-05-9 Oxalate salt, improved crystallinity

Key Research Findings

  • Synthetic Yields : HATU-mediated couplings (e.g., ) achieve >80% yields for acylated derivatives, whereas acetylations () require milder conditions due to steric hindrance .
  • Stability : Diastereomeric mixtures may exhibit lower melting points and higher solubility in apolar solvents compared to single-stereoisomer analogs .
  • Applications : Hemioxalate salts are prioritized for crystallographic studies, while benzo-triazole derivatives are leveraged in kinase inhibitor design .

Biological Activity

Tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, a compound characterized by its complex structure and diverse biological activities, is a member of the pyrrole family. This compound exists as a mixture of diastereomers, which can exhibit different biological properties due to their stereochemistry. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is C11H18N2O3C_{11}H_{18}N_{2}O_{3} with a molecular weight of 226.28 g/mol. The compound features a fused pyrrole ring system, which is significant for its biological activity.

Anticancer Properties

Research has indicated that various pyrrole derivatives, including octahydropyrrolo compounds, possess anticancer properties. For instance, studies have demonstrated that certain fused pyrroles exhibit cytotoxic effects against cancer cell lines such as HepG-2 and EACC. These compounds were tested using resazurin assays to measure cellular viability and proliferation. The results showed promising antiproliferative activity, suggesting potential applications in cancer therapy .

The mechanisms by which these compounds exert their biological effects often involve modulation of apoptotic pathways and inhibition of specific enzymes. For example, the apoptotic effects were evaluated using caspase assays, revealing that some pyrrole derivatives can induce apoptosis in cancer cells. Furthermore, docking studies have confirmed interactions with target proteins such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression .

Antioxidant Activity

In addition to anticancer effects, certain octahydropyrrolo derivatives have shown antioxidant properties. The ability to scavenge free radicals was assessed using DPPH assays, indicating that these compounds could protect cells from oxidative stress . This dual action—anticancer and antioxidant—highlights their potential as therapeutic agents.

Study 1: Cytotoxicity Assessment

A study focused on the synthesis and biological evaluation of new pyrrole derivatives found that specific diastereomers of octahydropyrrolo compounds demonstrated significant cytotoxicity against various cancer cell lines. The study utilized high-performance liquid chromatography (HPLC) for purity assessment and confirmed the structural integrity of the synthesized compounds .

Study 2: In Vivo Anti-inflammatory Activity

Another investigation explored the anti-inflammatory effects of these compounds in vivo. The results indicated that certain diastereomers could effectively reduce pro-inflammatory cytokine levels in animal models. These findings suggest that the biological activity of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate extends beyond anticancer properties to include anti-inflammatory effects .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerCytotoxicity against HepG-2 and EACC cell lines
Apoptotic InductionInduces apoptosis via caspase activation
AntioxidantScavenging free radicals in DPPH assays
Anti-inflammatoryReduces pro-inflammatory cytokines in vivo

Table 2: Structural Characteristics of Diastereomers

Diastereomer Molecular Formula Molecular Weight (g/mol)
tert-butyl (3aS, 6aS)C11H18N2O3226.28
tert-butyl (3aR, 6aR)C11H18N2O3226.28

Q & A

What safety protocols are critical when handling this compound, and how should exposure risks be mitigated?

Answer:

  • PPE Requirements : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-certified P95 filters) if aerosolization is possible .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Waste Management : Avoid discharge into drains; collect waste in sealed containers for incineration or specialized disposal .
  • First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

What synthetic strategies are employed to prepare this compound, and how are diastereomers managed during synthesis?

Answer:

  • Key Steps :
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen .
    • Ring Closure : Utilize alkylation or reductive amination to form the bicyclic pyrrolo[3,4-c]pyrrole core .
  • Diastereomer Control :
    • Adjust reaction temperature (lower temps favor kinetic control) .
    • Use chiral catalysts or auxiliaries to bias stereochemistry (e.g., enantioselective alkylation) .

How can diastereomers in the mixture be resolved and characterized?

Answer:

  • Separation Techniques :
    • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients (e.g., 90:10 to 70:30) .
    • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate individual diastereomers .
  • Characterization :
    • NMR : Compare coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effect (NOE) correlations to assign stereochemistry .
    • X-ray Crystallography : Resolve absolute configuration using SHELX refinement (e.g., SHELXL for structure solution) .

What analytical methods are optimal for assessing purity and diastereomeric ratio?

Answer:

  • HPLC/GC-MS :
    • Column: C18 reversed-phase (HPLC) or chiral stationary phase.
    • Detection: UV at 210–254 nm for Boc-protected compounds .
  • NMR Integration : Quantify diastereomers via proton signal integration (e.g., tert-butyl or methyl group resonances) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 227 for C12_{12}H22_{22}N2_2O2_2) .

How do the compound’s physicochemical properties (e.g., LogP) influence its reactivity and purification?

Answer:

  • LogP (2.1–2.5) : Indicates moderate hydrophobicity, favoring solubility in dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Purification : Use silica gel chromatography with gradients of DCM:methanol (95:5) or reverse-phase HPLC .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent Boc deprotection or oxidation .

How does the Boc group impact the compound’s utility in multi-step syntheses?

Answer:

  • Advantages :
    • Stabilizes amines against nucleophilic attack during reactions.
    • Deprotection: Remove with trifluoroacetic acid (TFA) or HCl/dioxane to regenerate the free amine for downstream coupling .
  • Applications :
    • Intermediate in pharmaceuticals (e.g., DPP-IV inhibitors) .
    • Building block for spirocyclic or fused heterocycles .

What challenges arise in crystallographic studies of diastereomers, and how can SHELX address them?

Answer:

  • Challenges :
    • Overlapping electron density for stereoisomers.
    • Disorder in crystal packing due to conformational flexibility.
  • Solutions :
    • Use SHELXL to refine occupancy ratios of disordered atoms .
    • Apply twin refinement (TWIN/BASF commands) for twinned crystals .

How can computational modeling predict diastereomer stability and reaction pathways?

Answer:

  • DFT Calculations :
    • Compare Gibbs free energy (ΔG\Delta G) of diastereomers to predict thermodynamic favorability.
    • Simulate transition states to identify stereochemical outcomes (e.g., Gaussian or ORCA software).
  • Molecular Dynamics : Model solvation effects on conformational equilibria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.